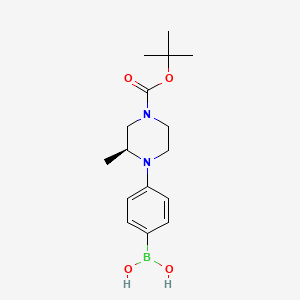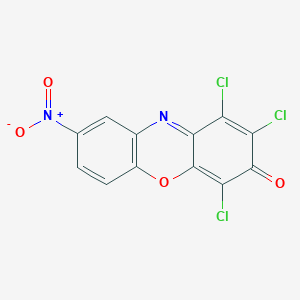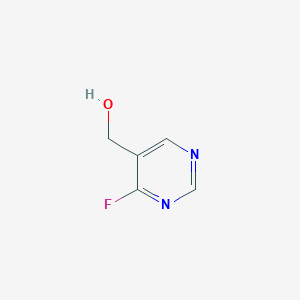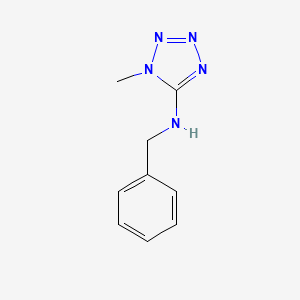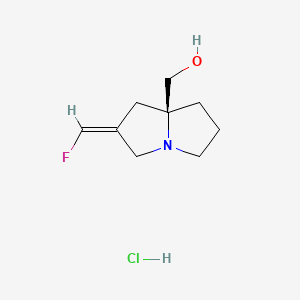
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoromethylene group attached to a tetrahydro-1H-pyrrolizin ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1H-pyrrolizin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or nickel.
Introduction of the Fluoromethylene Group: This is achieved through a fluorination reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used.
Attachment of the Methanol Moiety: This step involves the reaction of the intermediate with methanol under acidic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluoromethylene group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydro-1H-pyrrolizin ring structure may also play a role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular pathways involved.
相似化合物的比较
Similar Compounds
- (S,Z)-(2-(Chloromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
- (S,Z)-(2-(Bromomethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
- (S,Z)-(2-(Iodomethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride
Uniqueness
The presence of the fluoromethylene group in (S,Z)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride imparts unique chemical properties, such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in various research and industrial applications.
属性
分子式 |
C9H15ClFNO |
|---|---|
分子量 |
207.67 g/mol |
IUPAC 名称 |
[(6Z,8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H14FNO.ClH/c10-5-8-4-9(7-12)2-1-3-11(9)6-8;/h5,12H,1-4,6-7H2;1H/b8-5-;/t9-;/m0./s1 |
InChI 键 |
XIXVDGOCKXQPTI-IRCMYRLISA-N |
手性 SMILES |
C1C[C@]2(C/C(=C/F)/CN2C1)CO.Cl |
规范 SMILES |
C1CC2(CC(=CF)CN2C1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
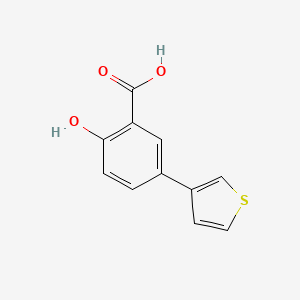
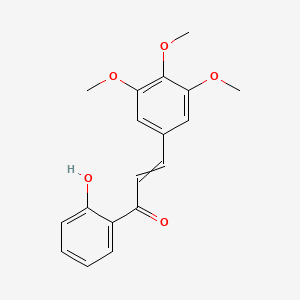

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
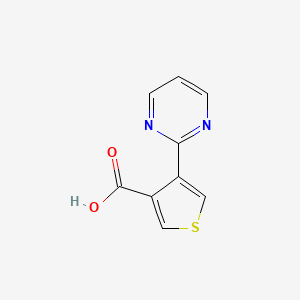
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)
